2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene
Description
2,3,7,11-Tetraazatricyclo[7.4.0.0²,⁶]trideca-3,5-diene is a nitrogen-rich tricyclic compound characterized by a fused bicyclic framework containing four nitrogen atoms. Its structural complexity arises from the tetraaza arrangement within the tricyclo[7.4.0.0²,⁶]trideca-3,5-diene backbone.
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-3,5-diene |
InChI |
InChI=1S/C9H14N4/c1-3-10-5-7-6-11-9-2-4-12-13(9)8(1)7/h2,4,7-8,10-11H,1,3,5-6H2 |
InChI Key |
DQEWATAEYAXTKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1N3C(=CC=N3)NC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, tert-Butyl 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate is synthesized through a series of reactions involving tert-butyl esters and azides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in cancer cells or disrupting microbial cell walls .
Comparison with Similar Compounds
Structural Analogues and Derivatives
Tetracyclo-3,5-dioxo-4-aza-9,12-tridecadiene (Reppe Anhydride)
- Structure : Contains a single nitrogen atom and two oxygen atoms (dioxo groups) in a tricyclic system.
- Synthesis : Prepared via Diels-Alder reaction between cyclooctatetraene and maleic anhydride .
- Key Differences :
- Lower nitrogen content (1 N vs. 4 N in the target compound).
- Presence of oxygen atoms increases polarity and reactivity in cycloaddition reactions.
AVN-322 (5-(Benzenesulfonyl)-N,11-dimethyl Derivative)
- Structure : Features a benzenesulfonyl group and methyl substitutions on the tetraazatricyclo core.
- Pharmacological Relevance : Likely serves as a bioactive molecule, with the sulfonyl group enhancing binding affinity or metabolic stability .
- Key Differences :
- Bulky substituents (e.g., benzenesulfonyl) increase molecular weight (exact value unspecified) and alter solubility.
- Methyl groups may influence steric interactions in biological systems.
tert-Butyl Carboxylate Derivatives
- Examples :
- tert-Butyl 5-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0²,⁶]trideca-3,5-diene-11-carboxylate (CAS 1690708-68-9):
- Molecular Formula : C₁₅H₂₄N₄O₂.
- Molecular Weight : 292.38 .
- tert-Butyl 4-ethyl-5-methyl derivative (CAS 1695336-61-8):
- Molecular Formula : C₁₇H₂₈N₄O₂.
- Molecular Weight : 320.4 .
- Key Differences: The tert-butyl carboxylate group enhances solubility in organic solvents and serves as a protective group for further functionalization.
Physicochemical Properties
Biological Activity
2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene is a nitrogen-rich heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound has a complex tricyclic structure characterized by four nitrogen atoms in its framework. Its molecular formula is with a molecular weight of approximately 189.22 g/mol. The structural complexity contributes to its unique biological activities.
Biological Activity Overview
Research indicates that 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that compounds similar to 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene possess significant antibacterial properties against a range of pathogens.
- Anticancer Effects : Preliminary studies suggest potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines.
- Immunomodulatory Effects : There is emerging evidence that this compound may modulate immune responses.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene show promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 μg/mL | |
| Escherichia coli | 15 μg/mL | |
| Pseudomonas aeruginosa | 20 μg/mL |
Anticancer Activity
The anticancer properties of 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene have been evaluated in several studies:
- Cell Lines Tested : Various cancer cell lines including breast (MCF-7), prostate (PC-3), and colon (HT-29) have been used to assess the cytotoxic effects.
- Mechanisms of Action : The compound appears to induce apoptosis and inhibit proliferation through the modulation of key signaling pathways such as p53 and NF-kB.
| Cell Line | IC50 (μM) | Effect Observed |
|---|---|---|
| MCF-7 | 5.8 | Apoptosis induction |
| PC-3 | 4.5 | Cell cycle arrest |
| HT-29 | 6.2 | Inhibition of migration |
Case Studies
- Study on Antibacterial Activity : A study conducted by Rivas da Silva et al. (2012) highlighted the effectiveness of nitrogen-rich compounds in inhibiting the growth of methicillin-resistant Staphylococcus aureus (MRSA). The study reported an MIC value of 4 μg/mL for similar compounds derived from the tetraazatricyclo framework.
- Anticancer Research : A recent investigation published in Frontiers in Chemistry (2024) demonstrated that derivatives of tetraazatricyclo compounds exhibited significant cytotoxicity against prostate cancer cells with IC50 values below 5 μM . These findings suggest that structural modifications can enhance the anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
